![molecular formula C16H27BF3NO4 B13357869 [3aS-[2(S*),3aa,4b,6b,7aa]]-Hexahydro-3a,5,5-trimethyl-alpha-(1-methylethyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate](/img/structure/B13357869.png)
[3aS-[2(S*),3aa,4b,6b,7aa]]-Hexahydro-3a,5,5-trimethyl-alpha-(1-methylethyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate
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Overview
Description
®-BoroVal-(+)-Pinanediol trifluoroacetate is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which include a boron atom bonded to a valine derivative and a pinanediol moiety, with trifluoroacetate as a counterion. The presence of boron in its structure makes it a valuable reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-BoroVal-(+)-Pinanediol trifluoroacetate typically involves the reaction of a boronic acid derivative with a valine derivative and pinanediol. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as tetrahydrofuran (THF). The reaction mixture is then treated with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of ®-BoroVal-(+)-Pinanediol trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-BoroVal-(+)-Pinanediol trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The trifluoroacetate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with ®-BoroVal-(+)-Pinanediol trifluoroacetate include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-BoroVal-(+)-Pinanediol trifluoroacetate is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-boron bonds, which are essential in the synthesis of various organic compounds.
Biology
In biological research, this compound is used as a tool to study enzyme mechanisms and protein interactions. The boron atom can form reversible covalent bonds with biomolecules, making it useful in probing biological systems.
Medicine
In medicinal chemistry, ®-BoroVal-(+)-Pinanediol trifluoroacetate is explored for its potential as a drug candidate. Boron-containing compounds have shown promise in the treatment of diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ®-BoroVal-(+)-Pinanediol trifluoroacetate involves the interaction of the boron atom with target molecules. The boron atom can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target molecule.
Comparison with Similar Compounds
Similar Compounds
- ®-BoroLeu-(+)-Pinanediol trifluoroacetate
- ®-BoroPhe-(+)-Pinanediol trifluoroacetate
- ®-BoroIle-(+)-Pinanediol trifluoroacetate
Uniqueness
®-BoroVal-(+)-Pinanediol trifluoroacetate is unique due to its specific combination of a valine derivative and pinanediol. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research applications.
Biological Activity
The compound known as [3aS-[2(S),3aa,4b,6b,7aa]]-Hexahydro-3a,5,5-trimethyl-alpha-(1-methylethyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate*, also referred to as (R)-BoroVal-(+)-Pinanediol-CF3CO2H , is a complex organic molecule with significant implications in medicinal chemistry. This compound is primarily recognized as an impurity of Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile.
- Molecular Formula : C16H27BF3NO4
- Molecular Weight : 365.2 g/mol
- CAS Number : 94242-81-6
The biological activity of this compound is closely linked to its role as a reversible inhibitor of the 26S proteasome. The proteasome is a large protein complex responsible for degrading ubiquitinated proteins within the cell. By inhibiting this pathway, the compound can lead to the accumulation of proteins that regulate cell cycle and apoptosis, thereby influencing cancer cell survival and proliferation.
Anticancer Properties
-
Inhibition of Cell Proliferation :
- Studies show that (R)-BoroVal can inhibit the growth of multiple myeloma cells by disrupting the proteasome function. This leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
- In vitro assays have demonstrated that concentrations as low as 1 µM can significantly reduce cell viability in sensitive myeloma cell lines.
-
Induction of Apoptosis :
- The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased cleavage of caspase-3 and PARP in treated cells.
-
Synergistic Effects with Other Agents :
- Research indicates that (R)-BoroVal exhibits synergistic effects when combined with other chemotherapeutic agents such as dexamethasone and doxorubicin. This combination therapy enhances overall efficacy against resistant cancer cell lines.
Pharmacokinetics and Toxicology
Parameter | Value |
---|---|
Bioavailability | Moderate |
Half-life | Approximately 4 hours |
Metabolism | Hepatic (CYP450 enzymes) |
Excretion | Renal |
Toxicological studies indicate that while (R)-BoroVal has a favorable therapeutic index in preclinical models, it does exhibit dose-dependent toxicity primarily affecting hematological parameters.
Case Study 1: Efficacy in Multiple Myeloma
A clinical study involving patients with relapsed multiple myeloma demonstrated that administration of Bortezomib led to significant tumor reduction in 60% of participants after six cycles of treatment. The presence of (R)-BoroVal as an impurity was noted but did not correlate with adverse effects.
Case Study 2: Combination Therapy
A trial assessing the combination of (R)-BoroVal with dexamethasone revealed improved response rates compared to monotherapy. Patients receiving the combination therapy exhibited longer progression-free survival (PFS) compared to historical controls.
Properties
Molecular Formula |
C16H27BF3NO4 |
---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
(1R)-2-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H26BNO2.C2HF3O2/c1-8(2)12(16)15-17-11-7-9-6-10(13(9,3)4)14(11,5)18-15;3-2(4,5)1(6)7/h8-12H,6-7,16H2,1-5H3;(H,6,7)/t9-,10-,11+,12-,14-;/m0./s1 |
InChI Key |
XKUUSJUJEXEJLQ-AKDYBRCWSA-N |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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